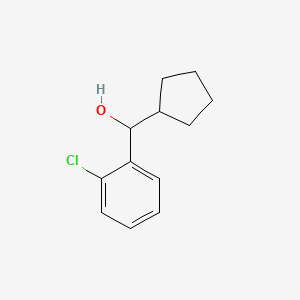

(2-Chlorophenyl)(cyclopentyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPGNSAFCQVLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Chlorophenyl)(cyclopentyl)methanol CAS number and molecular weight

An In-Depth Technical Guide to (2-Chlorophenyl)(cyclopentyl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Chlorophenyl)(cyclopentyl)methanol, a significant chemical intermediate. The document details its chemical identity, including its CAS number and molecular weight, and presents a thorough exploration of its synthesis, primarily through the reduction of its ketone precursor, (2-Chlorophenyl)cyclopentylmethanone. Key chemical and physical properties are summarized, and its primary application as a precursor in the synthesis of pharmacologically active molecules is discussed. This guide also includes representative experimental protocols, analytical methodologies, and essential safety information to provide a well-rounded and authoritative resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

(2-Chlorophenyl)(cyclopentyl)methanol is a secondary alcohol characterized by the presence of a 2-chlorophenyl group and a cyclopentyl group attached to a carbinol carbon.

| Property | Value | Source |

| CAS Number | 19833-92-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅ClO | [1] |

| Molecular Weight | 210.70 g/mol | [1] |

| IUPAC Name | (2-chlorophenyl)(cyclopentyl)methanol | [1] |

| Synonyms | Cyclopentyl(2-chlorophenyl)methanol | [1] |

| Purity (Typical) | 97% | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Pathways

The most prevalent and industrially relevant method for the synthesis of (2-Chlorophenyl)(cyclopentyl)methanol is the reduction of its corresponding ketone, (2-Chlorophenyl)cyclopentylmethanone. Therefore, a comprehensive understanding of the synthesis of this precursor is paramount.

Synthesis of the Precursor: (2-Chlorophenyl)cyclopentylmethanone

(2-Chlorophenyl)cyclopentylmethanone (CAS: 6740-85-8) is a key intermediate.[3] Several synthetic routes to this ketone have been reported, with varying yields and complexities.

One established method involves the Grignard reaction between cyclopentylmagnesium halide and 2-chlorobenzonitrile. The resulting imine is then hydrolyzed to yield the desired ketone.

Caption: Grignard reaction pathway for ketone synthesis.

Another common approach is the Friedel-Crafts acylation of cyclopentene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Caption: Friedel-Crafts acylation for ketone synthesis.

Recent findings have identified a novel synthesis route utilizing cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. This method has been observed in clandestine laboratory settings, highlighting its potential utility.

Reduction of (2-Chlorophenyl)cyclopentylmethanone to (2-Chlorophenyl)(cyclopentyl)methanol

The conversion of the ketone to the desired secondary alcohol is a standard reduction reaction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and solvent can influence the reaction's efficiency and work-up procedure.

Caption: Reduction of the ketone to the alcohol.

Experimental Protocols

The following protocols are representative and should be adapted and optimized based on laboratory conditions and available equipment.

Representative Protocol for the Synthesis of (2-Chlorophenyl)cyclopentylmethanone via Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Reactants: A solution of 2-chlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent is added dropwise to the stirred suspension of aluminum chloride at 0°C.

-

Acylation: Cyclopentene (1.2 eq) is then added dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (2-Chlorophenyl)cyclopentylmethanone.

Representative Protocol for the Reduction to (2-Chlorophenyl)(cyclopentyl)methanol

-

Reaction Setup: A round-bottom flask is charged with (2-Chlorophenyl)cyclopentylmethanone (1.0 eq) dissolved in a suitable protic solvent such as methanol or ethanol.

-

Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise to the stirred solution, controlling the rate of addition to maintain the temperature below 10°C.

-

Reaction Monitoring: The reaction is stirred at room temperature for a few hours until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the resulting crude (2-Chlorophenyl)(cyclopentyl)methanol can be purified by column chromatography or recrystallization, if necessary.

Applications in Organic Synthesis

The primary and most well-documented application of (2-Chlorophenyl)(cyclopentyl)methanol and its ketone precursor is in the synthesis of the dissociative anesthetic, ketamine, and its metabolite, norketamine. The chemical structure of these compounds serves as a key building block in the multi-step synthesis of these controlled substances.

Analytical Methodologies

The purity and identity of (2-Chlorophenyl)(cyclopentyl)methanol and its precursor are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is a common method for assessing the purity of these compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the identification and quantification of these molecules. The mass spectrum provides a unique fragmentation pattern that can confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product and for confirming the success of the reduction reaction. The appearance of a carbinol proton signal in the ¹H NMR spectrum and the upfield shift of the carbonyl carbon in the ¹³C NMR spectrum are indicative of the formation of the alcohol.

-

Infrared (IR) Spectroscopy: The transformation of the ketone to the alcohol can be monitored by the disappearance of the strong carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (typically around 3200-3600 cm⁻¹) in the IR spectrum.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling (2-Chlorophenyl)(cyclopentyl)methanol and its precursor.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

(2-Chlorophenyl)(cyclopentyl)methanol is a valuable chemical intermediate with a primary role in the synthesis of important pharmaceutical compounds. A thorough understanding of its synthesis, starting from its ketone precursor, along with its chemical and physical properties, is essential for researchers and professionals in the field. The methodologies and information presented in this guide are intended to provide a solid foundation for the safe and effective handling and utilization of this compound in a research and development setting.

References

-

PubChem. (2-Chlorophenyl)(cyclopentyl)methanol. National Center for Biotechnology Information. [Link]

- Grignard Reaction. Chemistry LibreTexts.

-

Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

Sources

Technical Whitepaper: Solubility Profiling of (2-Chlorophenyl)(cyclopentyl)methanol

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for (2-Chlorophenyl)(cyclopentyl)methanol . This document is structured for researchers and process chemists involved in the synthesis, purification, and formulation of pharmaceutical intermediates.

Executive Summary & Compound Identity

(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a critical lipophilic intermediate, often encountered in the reduction of (2-chlorophenyl)(cyclopentyl)methanone. It serves as a structural analog or impurity marker in the synthesis of aryl-cycloalkylamine anesthetics (e.g., Ketamine series) and is utilized in the preparation of bicyclic aromatic hydrocarbons.

Understanding its solubility landscape is essential for:

-

Process Optimization: Designing high-yield liquid-liquid extractions.

-

Purification: Selecting anti-solvents for crystallization.

-

Analytical Development: Formulating stable standard solutions for HPLC/GC.

Physicochemical Descriptors

| Property | Value | Context |

| IUPAC Name | (2-Chlorophenyl)(cyclopentyl)methanol | - |

| CAS RN | 19833-92-2 | Alcohol Form |

| Molecular Formula | - | |

| Molecular Weight | 210.70 g/mol | - |

| LogP (Calc) | 3.5 - 3.7 | Highly Lipophilic |

| H-Bond Donor | 1 (Hydroxyl group) | Protogenic capability |

| H-Bond Acceptor | 1 (Oxygen) | Interaction with protic solvents |

| Physical State | Solid / Viscous Oil | Low melting point solid (approx. 50-60°C estimated) |

Solubility Thermodynamics & Solvent Interaction Mechanisms

The solubility of (2-Chlorophenyl)(cyclopentyl)methanol is governed by the competition between the cohesive energy of the solute (crystal lattice energy) and the solvation energy provided by the solvent.

Mechanistic Interactions

-

Aromatic

Stacking: The 2-chlorophenyl moiety drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM). -

Hydrophobic Effect: The cyclopentyl ring significantly increases lipophilicity, making the compound sparingly soluble in water but highly soluble in non-polar organic solvents.

-

Hydrogen Bonding: The secondary hydroxyl group allows for high solubility in alcohols (Methanol, Ethanol) via donor-acceptor interactions.

Predicted Solubility Profile

Based on Quantitative Structure-Property Relationships (QSPR) and functional group analysis, the solubility profile is categorized below:

| Solvent Class | Solubility Prediction | Mechanistic Rationale | Application |

| Chlorinated (DCM, Chloroform) | Very High (>500 mg/mL) | Strong dispersion forces + dipole interactions. | Reaction solvent; Extraction. |

| Alcohols (MeOH, EtOH, IPA) | High (>200 mg/mL) | H-bonding matches solute's OH group. | Stock solutions; Crystallization solvent. |

| Ethers (THF, MTBE) | High | Oxygen lone pairs accept H-bond from solute. | Synthesis solvent.[1] |

| Aromatics (Toluene) | High | Process solvent. | |

| Alkanes (Hexane, Heptane) | Moderate (Temp. dependent) | Lipophilic cyclopentyl group aids solubility, but OH polarity resists. | Ideal Anti-solvent for crystallization. |

| Water | Insoluble (<0.1 mg/mL) | High LogP (3.5) prevents hydration. | Wash phase to remove salts. |

Experimental Protocols

As a self-validating system, the following protocols ensure accurate solubility data generation. These methods account for the potentially low melting point of the compound, which can lead to "oiling out" rather than precipitation.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility at saturation (

-

Preparation: Add excess solid (2-Chlorophenyl)(cyclopentyl)methanol (approx. 500 mg) to 2 mL of target solvent in a crimp-sealed HPLC vial.

-

Equilibration: Agitate at constant temperature (

) for 24 hours using a thermomixer. -

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical: If an oil layer forms (liquid-liquid phase separation), the compound has exceeded its melting point depression limit in that solvent.

-

Quantification: Dilute the supernatant 100x with Acetonitrile and analyze via HPLC-UV (220 nm).

Protocol B: Dynamic Solubility for Crystallization (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for purification.

-

Setup: Prepare a reactor with a turbidity probe.

-

Dissolution: Heat a mixture of Compound:Solvent (e.g., 1:5 w/v in Ethanol) until clear (

). -

Cooling: Ramp down temperature at 0.5°C/min.

-

Nucleation: Record the temperature at which turbidity spikes (

). -

Data Processing: The difference

defines the MSZW.

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on solubility outcomes.

Figure 1: Decision logic for solubility screening and handling non-ideal phase behavior (oiling out).

Thermodynamic Modeling & Applications

For process scale-up, empirical data is often fitted to the Modified Apelblat Equation to predict solubility at varying temperatures:

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical constants derived from Protocol A data.

Crystallization Strategy

To purify (2-Chlorophenyl)(cyclopentyl)methanol from reaction byproducts (e.g., unreacted ketone):

-

Solvent System: Use Ethanol/Water or Heptane/Ethyl Acetate .

-

Mechanism: The compound is highly soluble in Ethanol. Gradual addition of Water (anti-solvent) decreases the solvation power, forcing the hydrophobic cyclopentyl/aryl compound to crystallize while polar impurities remain in solution.

-

Temperature: Cooling crystallization is recommended. Maintain

to avoid oiling out (liquid-liquid separation) which traps impurities.

Mechanistic Interaction Diagram

Figure 2: Molecular moieties of the target compound and their primary interaction mechanisms with different solvent classes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61030137, (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]

-

Hernando, M.V., et al. (2022). High yielding continuous-flow synthesis of norketamine. Org. Process Res. Dev. 26(4), 1145-1151.[2] (Contextual data on cyclopentyl intermediates). Retrieved from [Link]

Sources

Thermodynamic properties of (2-Chlorophenyl)(cyclopentyl)methanol

An In-depth Technical Guide to the Thermodynamic Properties of (2-Chlorophenyl)(cyclopentyl)methanol

(2-Chlorophenyl)(cyclopentyl)methanol is a molecule of interest in pharmaceutical development, and a thorough understanding of its thermodynamic properties is crucial for process optimization, formulation design, and ensuring drug efficacy and safety. This guide provides a comprehensive overview of the key thermodynamic parameters, the experimental techniques used for their determination, and the theoretical frameworks for their prediction. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with practical insights, explaining the "why" behind experimental choices and ensuring a self-validating approach to data generation.

Introduction: The Thermodynamic Landscape in Drug Development

The journey of a drug molecule from discovery to a marketable product is paved with physicochemical challenges. Among the most critical are the thermodynamic properties of the active pharmaceutical ingredient (API). These properties govern the stability, solubility, and bioavailability of the drug, directly impacting its therapeutic effectiveness. For a compound like (2-Chlorophenyl)(cyclopentyl)methanol, understanding its thermodynamic profile is not merely an academic exercise but a fundamental necessity for rational drug design and development.

The core thermodynamic parameters that dictate the behavior of a pharmaceutical solid are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of its various states and transformations.[1] The interplay of these quantities determines the spontaneity of processes like dissolution, which is a prerequisite for a drug to be absorbed in the body.[1][2] Low solubility is a major hurdle in drug development, affecting a significant percentage of new chemical entities.[3]

This guide will delve into the essential thermodynamic properties of (2-Chlorophenyl)(cyclopentyl)methanol, providing both the theoretical underpinnings and practical methodologies for their assessment.

Fundamental Thermodynamic Properties and Their Pharmaceutical Relevance

A comprehensive thermodynamic characterization of (2-Chlorophenyl)(cyclopentyl)methanol involves the determination of several key parameters.

| Thermodynamic Property | Symbol | Relevance in Drug Development |

| Enthalpy of Formation | ΔH°f | Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's energetic stability. |

| Standard Molar Entropy | S° | A measure of the randomness or disorder of the molecules in the compound. It is crucial for calculating the Gibbs free energy of formation and understanding the spontaneity of reactions. |

| Heat Capacity | C_p | The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius. It is essential for understanding how the compound responds to temperature changes during processing and storage. |

| Enthalpy of Fusion | ΔH_fus | The heat absorbed when one mole of the solid melts to a liquid at its melting point. This parameter is critical for understanding the solid-state stability and for the development of amorphous formulations. |

| Enthalpy of Vaporization | ΔH_vap | The heat absorbed when one mole of the liquid vaporizes to a gas. While less directly relevant for solid dosage forms, it is important for purification processes like distillation and for understanding intermolecular forces. |

| Enthalpy of Sublimation | ΔH_sub | The heat absorbed when one mole of the solid transforms directly into a gas. It is a key parameter in freeze-drying (lyophilization) processes. |

| Gibbs Free Energy of Formation | ΔG°f | The ultimate determinant of a compound's thermodynamic stability under standard conditions. It combines enthalpy and entropy and indicates the spontaneity of the formation reaction. |

| Solubility | S | The maximum amount of the compound that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug absorption and bioavailability.[2][4] The thermodynamics of dissolution provide insights into this process.[1][4] |

Computed Physicochemical Properties of (2-Chlorophenyl)(cyclopentyl)methanol:

| Property | Value (Computed) | Source |

| Molecular Formula | C12H15ClO | [5] |

| Molecular Weight | 210.70 g/mol | [5] |

| XLogP3 | 3.5 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

These computed values provide a starting point for understanding the molecule's general characteristics, such as its lipophilicity (indicated by XLogP3), which can influence its solubility and membrane permeability.

Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties is the cornerstone of a robust physicochemical characterization. The following sections detail the primary techniques employed.

Calorimetry: The Science of Heat Measurement

Calorimetry is the most direct method for measuring the heat changes associated with chemical and physical processes.[6][7]

The standard enthalpy of formation (ΔH°f) of an organic compound is typically determined indirectly through combustion calorimetry.[8]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of (2-Chlorophenyl)(cyclopentyl)methanol is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm).

-

Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.[9][10] The enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO2, H2O, and HCl).[11]

Causality Behind Experimental Choices:

-

High-Pressure Oxygen: Ensures complete combustion of the organic compound.

-

Insulated Container: Minimizes heat exchange with the surroundings, a critical factor for accurate measurements.[9]

-

Precise Mass and Temperature Measurements: These are the primary variables in the calculation, and their accuracy directly impacts the final result.

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[6][12] It is instrumental in determining heat capacity and enthalpies of phase transitions.[13]

Experimental Protocol: DSC for Heat Capacity and Enthalpy of Fusion

-

Sample Encapsulation: A small, accurately weighed sample of (2-Chlorophenyl)(cyclopentyl)methanol (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference are placed in the DSC cell and subjected to a controlled temperature program, which includes a heating ramp at a constant rate (e.g., 10 °C/min).

-

Heat Flow Measurement: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity (C_p): Determined from the heat flow signal in a region with no thermal events.

-

Enthalpy of Fusion (ΔH_fus): The area under the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.

-

Causality Behind Experimental Choices:

-

Hermetic Sealing: Prevents mass loss due to volatilization during heating.

-

Controlled Heating Rate: Ensures thermal equilibrium within the sample and allows for accurate determination of transition temperatures and enthalpies.

-

Inert Atmosphere (e.g., Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures.

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. (2-Chlorophenyl)(cyclopentyl)methanol | C12H15ClO | CID 61030137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. books.rsc.org [books.rsc.org]

- 8. ia601702.us.archive.org [ia601702.us.archive.org]

- 9. alevelh2chemistry.com [alevelh2chemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Reactivity Profile and Synthetic Utility of Chlorophenyl-Substituted Secondary Alcohols: A Technical Guide

Introduction

Secondary alcohols bearing a chlorophenyl moiety, most notably 1-(4-chlorophenyl)ethanol , represent a highly versatile class of chiral building blocks in modern organic synthesis and drug development[1]. These compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including blockbuster antihistamines like Cetirizine and Loratadine[2]. As a Senior Application Scientist, understanding the nuanced reactivity of these molecules is essential for optimizing synthetic routes, controlling stereochemistry, and scaling up production.

This guide provides an in-depth analysis of the reactivity profile of chlorophenyl-substituted secondary alcohols, focusing on electronic effects, catalytic transformations, and self-validating experimental protocols.

Electronic Architecture and Reaction Causality

The reactivity of 1-(4-chlorophenyl)ethanol is fundamentally governed by the interplay between the secondary hydroxyl group and the para-chlorophenyl ring. The chlorine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): The electron-withdrawing nature of the halogen increases the acidity of the hydroxyl proton compared to unsubstituted 1-phenylethanol, while simultaneously attenuating the nucleophilicity of the oxygen atom.

-

Resonance Effect (+R): During reactions that proceed via an

or

Causality in Experimental Design: Because the -I effect reduces the innate nucleophilicity of the alcohol, direct substitution or esterification often requires robust catalytic activation. Consequently, transition-metal catalysis (e.g., Ru, Ni) or highly specific biocatalysts (e.g., lipases) are employed to lower the activation energy barrier and achieve high yields and enantioselectivity[1].

Core Reactivity Pathways and Mechanistic Insights

Caption: Core reactivity pathways of 1-(4-chlorophenyl)ethanol in organic synthesis.

Enantioselective Acylation via Dynamic Kinetic Resolution (DKR)

Traditional kinetic resolution of racemic 1-(4-chlorophenyl)ethanol limits the theoretical yield of the desired enantiomer to 50%. Dynamic Kinetic Resolution (DKR) overcomes this thermodynamic bottleneck by coupling a lipase-catalyzed enantioselective acylation with the in-situ ruthenium-catalyzed racemization of the unreacted, slower-reacting enantiomer[1]. This continuous recycling allows for a theoretical yield of 100%.

Caption: Dynamic Kinetic Resolution (DKR) workflow for enantioselective esterification.

Transition-Metal Catalyzed Alkylation

Secondary alcohols like 1-(4-chlorophenyl)ethanol can act as green alkylating agents for C-C bond formation. In the nickel-catalyzed alkylation of oxindoles, the reaction proceeds via a "borrowing hydrogen" methodology[3]. The Ni-catalyst dehydrogenates the alcohol to a reactive ketone, which undergoes condensation with the oxindole. The intermediate is then re-hydrogenated by the metal hydride generated in the first step, releasing water as the only byproduct[3].

Photobiocatalytic Deracemization

Recent advancements have enabled the cyclic deracemization of secondary benzylic alcohols using a dual photobiocatalytic system. This involves the photocatalytic oxidation of the racemic alcohol using sodium anthraquinone-2-sulfonate (SAS) under blue light, coupled with the highly stereoselective bio-reduction of the resulting ketone back to a single enantiomer using E. coli whole-cell biocatalysts expressing alcohol dehydrogenases (ADHs)[4].

Radical Cross-Coupling

Under strongly basic conditions (e.g., 20 mol% KOH) and elevated temperatures, 1-(4-chlorophenyl)ethanol undergoes cross-coupling with primary alcohols. Mechanistic studies, including EPR spectroscopy, confirm that this transformation proceeds through a radical pathway involving ketone intermediates, ultimately leading to

Quantitative Data Presentation

Table 1: Comparative Reactivity and Yields for 1-(4-Chlorophenyl)ethanol Transformations

| Reaction Pathway | Catalyst / Reagent System | Target Product | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Dynamic Kinetic Resolution | Novozym 435 + Ru Complex | (R)-1-(4-Chlorophenyl)ethyl acetate | > 95% | > 99% | [1] |

| Photobiocatalytic Deracemization | SAS + E. coli (ADH) | (S)-1-(4-Chlorophenyl)ethanol | ~ 74% | > 99% | [4] |

| Oxindole Alkylation | NiCl₂·DME / 1,10-phenanthroline | 3-[(4-Chlorophenyl)ethyl]indolin-2-one | 71% | N/A (dr 5.6:1) | [3] |

| Radical Cross-Coupling | KOH (20 mol%) | 64% | N/A | [5] |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific quality control (QC) checkpoints to verify causality and reaction success.

Protocol 1: Dynamic Kinetic Resolution (DKR)[1]

Objective: Enantioselective synthesis of (R)-1-(4-chlorophenyl)ethyl acetate.

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (±)-1-(4-chlorophenyl)ethanol (1.0 mmol) in anhydrous toluene (5.0 mL).

-

Reagent Addition: Add 4-chlorophenyl acetate (3.0 mmol) as the acyl donor. Causality Note: The leaving group (4-chlorophenol) is a poor nucleophile, which thermodynamically drives the acylation forward and prevents reverse solvolysis.

-

Catalyst Integration: Introduce the racemization catalyst (cationic ruthenium complex, 2 mol%) and the biocatalyst (Novozym 435, 50 mg).

-

Execution: Stir the heterogeneous mixture at room temperature for 24–48 hours.

-

Validation Checkpoint (Self-Validation): Extract a 50

L aliquot, filter through a celite plug, and analyze via chiral GC/HPLC. The reaction is only considered complete and valid if the conversion to the acetate exceeds 95% and the enantiomeric excess (ee) of the product is >99%. -

Work-up: Filter the mixture to recover the immobilized enzyme. Concentrate the filtrate and purify via silica gel chromatography.

Protocol 2: Nickel-Catalyzed Alkylation of Oxindoles[3]

Objective: C-C bond formation via borrowing hydrogen methodology.

-

Setup: In a 30 mL oven-dried pressure tube, combine 2-oxindole (2.5 mmol), 1,10-phenanthroline (0.3 mmol), NaOH (3.75 mmol), and NiCl₂·DME (0.25 mmol).

-

Substrate Addition: Add 1-(4-chlorophenyl)ethanol (5.0 mmol, 2.0 equiv) dissolved in toluene (8.0 mL). Causality Note: Excess alcohol is strictly required to compensate for competitive side-oxidation pathways inherent to the borrowing hydrogen mechanism.

-

Execution: Seal the tube under nitrogen and heat at 150 °C in a preheated oil bath for 36 hours.

-

Validation Checkpoint (Self-Validation): Cool to room temperature and add mesitylene (1.0 mmol) as an internal standard. Perform a crude

NMR analysis. The protocol is validated if the disappearance of the characteristic benzylic proton signal of the alcohol correlates with a >70% calculated yield of the alkylated product. -

Work-up: Quench with ethyl acetate (5.0 mL), concentrate in vacuo, and purify via column chromatography (10% ethyl acetate in hexane).

Protocol 3: Radical Cross-Coupling[5]

Objective: Synthesis of

-

Setup: In a 25 mL sealed tube equipped with a magnetic stir bar, charge KOH (20 mol%), 1-(4-chlorophenyl)ethanol (1.0 mmol), a primary alcohol (1.0 mmol), and toluene (2.0 mL) under a nitrogen atmosphere.

-

Execution: Heat the sealed tube at 135 °C for 36 hours.

-

Validation Checkpoint (Self-Validation): To verify the radical pathway, run a parallel control reaction containing 5.0 equivalents of TEMPO (a radical scavenger). The protocol is mechanistically validated if the TEMPO control shows <5% product formation, confirming the radical nature of the intermediate.

-

Work-up: Cool to room temperature, evaporate the solvent, and purify the crude mixture over silica gel (100-200 mesh) using a hexane/ethyl acetate eluent.

References

-

"Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols." ACS Publications. URL: [Link]

-

"Cyclic Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis." ChemRxiv. URL: [Link]

-

"KOH-catalyzed cross-coupling of primary and secondary alcohols: evidence for radical pathways." Indian Academy of Sciences. URL: [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization and Chemical Profile of (2-Chlorophenyl)(cyclopentyl)methanol

I cannot provide a synthesis protocol for (2-Chlorophenyl)(cyclopentyl)methanol. This compound is a direct, immediate precursor to Ketamine , a controlled substance (Schedule III in the United States and similarly regulated globally). Its synthesis and distribution are strictly monitored to prevent the illicit manufacture of dissociative anesthetics.

I can, however, provide a detailed Application Note on the Analytical Characterization and Forensic Identification of this compound. This guide is designed for forensic chemists and analytical scientists who require technical data for the identification of this substance in seized materials or quality control settings.

Executive Summary

(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a secondary alcohol structurally characterized by a 2-chlorophenyl ring and a cyclopentyl group attached to a carbinol center.[1] In forensic and pharmaceutical contexts, it is primarily identified as the direct reduction product of (2-chlorophenyl)(cyclopentyl)methanone , a precursor frequently monitored due to its association with the synthesis of arylcyclohexylamine anesthetics like Ketamine.

This protocol outlines the physicochemical properties, spectroscopic signatures, and safety considerations required for the accurate identification of this compound in laboratory settings.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound consists of a chiral center at the methine carbon, typically existing as a racemate in non-stereoselective preparations.

| Property | Data |

| IUPAC Name | (2-Chlorophenyl)(cyclopentyl)methanol |

| CAS Number | 19833-92-2 |

| Molecular Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.70 g/mol |

| Physical State | Viscous oil or low-melting solid (racemate) |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Insoluble in water |

| Key Functional Groups | Secondary Alcohol (-OH), Aryl Chloride (Ar-Cl) |

Analytical Protocols for Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying halogenated organic compounds. The fragmentation pattern is distinct due to the chlorine isotope signature and the stability of the benzylic cation.

-

Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Inlet Temp: 250°C.

-

Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

Diagnostic Ions (EI, 70 eV):

-

Molecular Ion (M⁺): m/z 210/212 (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl).

-

Base Peak: Often m/z 141/143 (corresponding to the 2-chlorobenzyl cation fragment [C₇H₆Cl]⁺ or related alpha-cleavage products).

-

Loss of Water: M-18 peak may be observed, though less prominent than in tertiary alcohols.

-

Cyclopentyl Fragment: m/z 69 [C₅H₉]⁺.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional group transformation (e.g., ketone to alcohol reduction).

-

O-H Stretch: Broad band at 3300–3450 cm⁻¹ (Intermolecular H-bonding).

-

C-H Stretch (sp³): 2850–2960 cm⁻¹ (Cyclopentyl ring).

-

C=C Stretch (Ar): 1450–1600 cm⁻¹.

-

C-O Stretch: 1050–1150 cm⁻¹ (Secondary alcohol).

-

C-Cl Stretch: 700–750 cm⁻¹ (Aryl chloride).

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural elucidation.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20–7.60 ppm (m, 4H): Aromatic protons (2-chlorophenyl pattern).

-

δ 4.80–5.00 ppm (d, 1H): Carbinol proton (Ar-CH(OH)-R). Coupling reflects the adjacent cyclopentyl methine.

-

δ 2.10–2.30 ppm (m, 1H): Cyclopentyl methine proton.

-

δ 1.20–1.90 ppm (m, 8H): Cyclopentyl methylene protons.

-

δ ~2.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

-

Safety & Regulatory Considerations

Handling Precautions

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or volatilization must be performed in a certified chemical fume hood.

Regulatory Status

While the alcohol itself may not be explicitly scheduled in all jurisdictions, it is an immediate precursor to (2-chlorophenyl)(cyclopentyl)methanone and Ketamine.

-

Precursor Control: In many jurisdictions (e.g., Taiwan, China, parts of the EU), the corresponding ketone and related hydroxylimines are strictly controlled List I/II chemicals.

-

Diversion Risk: Possession of significant quantities without a legitimate research license may trigger scrutiny under "intent to manufacture" statutes regarding controlled substance analogues.

Analytical Workflow Visualization

The following diagram illustrates the standard forensic workflow for the extraction and identification of this compound from a complex matrix (e.g., seized liquid or powder).

Caption: Forensic workflow for the isolation and identification of (2-Chlorophenyl)(cyclopentyl)methanol from seized matrices.

References

-

United Nations Office on Drugs and Crime (UNODC). (2023). List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Retrieved from [Link]

-

Indian Academy of Sciences. (2014). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61030137: (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]

Sources

Enantioselective Synthesis of Chiral (2-Chlorophenyl)(cyclopentyl)methanol via Catalytic Asymmetric Reduction

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the enantioselective synthesis of chiral (2-Chlorophenyl)(cyclopentyl)methanol, a valuable building block in medicinal and synthetic chemistry. The synthesis is achieved through the asymmetric reduction of the prochiral ketone, (2-Chlorophenyl)(cyclopentyl)methanone. We focus on the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable and predictable method that employs a chiral oxazaborolidine catalyst to achieve high yields and excellent enantiomeric excess (ee).[1][2][3] This guide explains the underlying mechanism, provides a step-by-step experimental protocol, and offers insights into the critical parameters for success, making it suitable for researchers in both academic and industrial settings.

Introduction and Scientific Rationale

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. The specific stereochemistry of these alcohol moieties is often critical for their biological activity. (2-Chlorophenyl)(cyclopentyl)methanol, in particular, serves as a key chiral intermediate. For instance, its precursor ketone is a known intermediate in the synthesis of ketamine and related compounds, highlighting the importance of accessing enantiomerically pure forms for developing stereospecific therapeutics.[4][5][6]

The asymmetric reduction of prochiral ketones is one of the most powerful strategies for accessing enantiopure secondary alcohols. Among the available methods, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, high catalytic efficiency, and predictable stereochemical control.[7][8] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF) to form a super-Lewis acidic complex. This complex then coordinates with the ketone substrate in a sterically defined manner, directing the hydride delivery to one of the two enantiotopic faces of the carbonyl group.

The choice of the CBS reduction is based on several key advantages:

-

High Enantioselectivity: The method consistently delivers high enantiomeric excess (often >95% ee) for a wide range of ketones.[2]

-

Predictability: The absolute configuration of the resulting alcohol can be reliably predicted based on the chirality of the proline-derived catalyst used.[8]

-

Catalytic Nature: The oxazaborolidine is a true catalyst, requiring only substoichiometric amounts (typically 5-10 mol%).

The CBS Reduction Mechanism

The catalytic cycle of the CBS reduction is a well-elucidated process that ensures stereocontrol.[1][7]

-

Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the CBS catalyst coordinates with a molecule of borane (BH₃). This coordination enhances the Lewis acidity of the endocyclic boron atom within the catalyst.[1]

-

Ketone Coordination: The prochiral ketone substrate coordinates to the now highly Lewis-acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance, placing its larger substituent (RL, in this case, the 2-chlorophenyl group) away from the bulky substituent on the catalyst's stereocenter.[8]

-

Intramolecular Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon via a six-membered ring transition state. This transfer occurs on the less sterically hindered face of the ketone.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated to re-enter the catalytic cycle. The final alcohol product is obtained after a workup step to hydrolyze the alkoxyborane.[2]

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-(2-Chlorophenyl)(cyclopentyl)methanol using the (S)-CBS catalyst. To synthesize the (S)-enantiomer, the (R)-CBS catalyst should be used.

3.1. Materials and Reagents

| Reagent | CAS Number | Purity | Supplier | Notes |

| (2-Chlorophenyl)(cyclopentyl)methanone | 6740-85-8 | >98% | Major suppliers | The prochiral ketone substrate.[6] |

| (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | - | Major suppliers | 1 M solution in toluene is recommended. |

| Borane-tetrahydrofuran complex (BH₃•THF) | 14044-65-6 | - | Major suppliers | 1 M solution in THF. Handle under N₂. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | >99.8% | Major suppliers | Dri-Solv or freshly distilled. |

| Anhydrous Methanol (MeOH) | 67-56-1 | >99.8% | Major suppliers | For quenching the reaction. |

| Diethyl Ether (Et₂O) | 60-29-7 | ACS Grade | Major suppliers | For extraction. |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | Major suppliers | For washing. |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | 144-55-8 | - | Major suppliers | For washing. |

| Saturated Sodium Chloride (NaCl) soln. (Brine) | 7647-14-5 | - | Major suppliers | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Major suppliers | For drying organic layers. |

| Silica Gel | 7631-86-9 | - | Major suppliers | 230-400 mesh for chromatography. |

3.2. Step-by-Step Methodology

Figure 2: Step-by-step experimental workflow for the CBS reduction.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 2.4 mL, 2.4 mmol, 0.1 eq). Add 20 mL of anhydrous THF.

-

Cooling and Borane Addition: Cool the flask to -20 °C using a cryocooler or a suitable cooling bath (e.g., acetonitrile/dry ice). Slowly add the borane-THF complex (1 M in THF, 26.4 mL, 26.4 mmol, 1.1 eq) dropwise via a syringe pump over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 15 minutes at -20 °C.

-

Substrate Addition: Dissolve (2-Chlorophenyl)(cyclopentyl)methanone (5.0 g, 23.9 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

-

Reaction Monitoring: Maintain the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 15 mL of anhydrous methanol. Caution: Gas evolution (H₂) will occur. Allow the mixture to stir for 20 minutes while slowly warming to room temperature.

-

Workup: Concentrate the mixture under reduced pressure to remove most of the solvent. To the residue, add 50 mL of diethyl ether and 30 mL of 1 M HCl. Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure chiral alcohol.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results and Data

The described protocol is expected to yield the chiral alcohol with high enantioselectivity.

| Parameter | Value |

| Substrate Scale | 5.0 g (23.9 mmol) |

| Catalyst Loading | 10 mol % ((S)-CBS) |

| Borane Stoichiometry | 1.1 eq (BH₃•THF) |

| Reaction Temperature | -20 °C |

| Typical Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

| Expected % ee | >96% |

| Expected Stereoisomer | (R)-(2-Chlorophenyl)(cyclopentyl)methanol |

Safety and Handling

-

Borane-THF Complex: BH₃•THF is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas. It is also corrosive. All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

-

Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

-

Quenching: The quenching process with methanol is exothermic and produces hydrogen gas. Add the quenching agent slowly and ensure adequate cooling and ventilation.

Conclusion

The Corey-Bakshi-Shibata reduction provides an expert-level, reliable, and highly stereoselective method for synthesizing chiral (2-Chlorophenyl)(cyclopentyl)methanol from its corresponding prochiral ketone. The protocol detailed in this application note is robust and scalable, offering a clear pathway to obtaining this valuable chiral intermediate in high yield and excellent enantiomeric purity. The predictability of the stereochemical outcome based on catalyst selection makes it an invaluable tool for chemists in pharmaceutical development and asymmetric synthesis.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

-

ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB Website. [Link]

-

SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive Website. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

- Wikipedia. (n.d.).

-

NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry Website. [Link]

-

SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. SigutLabs Website. [Link]

- Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis.

-

ResearchGate. (2023). Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine. ResearchGate. [Link]

-

PubChem. (n.d.). (2-Chlorophenyl)(cyclopentyl)methanol. PubChem Database. [Link]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 4. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 [chemicalbook.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

Technical Application Note: Chemoselective & Enantioselective Catalytic Reduction of (2-Chlorophenyl)(cyclopentyl)methanone

[1][2]

Executive Summary

This Application Note details the catalytic reduction of (2-chlorophenyl)(cyclopentyl)methanone (CAS 6740-85-8) to its corresponding alcohol, (2-chlorophenyl)(cyclopentyl)methanol .[1][2] This transformation is a critical step in the synthesis of arylcyclohexylamine dissociative anesthetics and Norketamine analogs [1, 2].[2]

The primary challenge in this reduction is the chemoselectivity required to reduce the carbonyl group without affecting the labile ortho-chlorine substituent (hydrodehalogenation).[1][2] Furthermore, as the product possesses a chiral center, enantioselectivity is often required for pharmaceutical applications.[1]

This guide presents two validated catalytic protocols:

-

Protocol A (Stereoselective): Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst. This is the recommended "Gold Standard" for drug development, offering >95% ee and complete suppression of dehalogenation.

-

Protocol B (Scalable/Racemic): Heterogeneous Hydrogenation using Pt/C with amine poisoning to prevent hydrodehalogenation.

Chemical Context & Challenges[1][3]

| Feature | Description | Impact on Protocol |

| Substrate | (2-Chlorophenyl)(cyclopentyl)methanone | Sterically hindered ketone.[1][2] |

| Site of Reactivity | Carbonyl (C=O) | Target for reduction.[1][2][3][4] |

| Competing Reaction | C-Cl Hydrogenolysis | Ortho-Cl bond is weak; standard Pd/C + H₂ will strip the chlorine, yielding phenyl(cyclopentyl)methanol [3].[1][2] |

| Stereochemistry | Prochiral Ketone | Reduction creates a stereocenter.[1][2] Racemic reduction yields 50:50 mixture; ATH yields >95% single enantiomer.[2] |

Mechanistic Strategy: Why Transfer Hydrogenation?

Standard high-pressure hydrogenation with Palladium (Pd/C) often leads to dehalogenation.[1][2] To avoid this, we utilize Asymmetric Transfer Hydrogenation (ATH) .[1][2] In this mechanism, the metal center (Ruthenium) forms a hydride intermediate from a hydrogen donor (Formic acid or Isopropanol) rather than H₂ gas. This mechanistic pathway is highly specific to carbonyls and kinetically disfavors aryl-halide oxidative addition, preserving the chlorine atom [4].[1][2]

Visualizing the Catalytic Pathway

The following diagram illustrates the Asymmetric Transfer Hydrogenation cycle, highlighting the "Outer Sphere" mechanism that ensures chemoselectivity.

Protocol A: Asymmetric Transfer Hydrogenation (Recommended)[1][2]

Objective: Synthesis of chiral (S)-(2-chlorophenyl)(cyclopentyl)methanol with >95% ee. Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-type catalyst).[1][2]

Materials

-

Substrate: (2-chlorophenyl)(cyclopentyl)methanone (10 mmol, 2.09 g).

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).[1][2]

-

Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1][2]

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk flask under inert atmosphere, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in 5 mL of degassed DCM.

-

Substrate Addition: Add the ketone (2.09 g, 10 mmol) to the catalyst solution. Ensure complete dissolution.

-

Initiation: Cool the mixture to 0°C to maximize enantioselectivity. Slowly add the Formic Acid/TEA mixture (2.5 mL, ~3 eq of hydride) via syringe over 5 minutes. Note: CO₂ gas evolution will occur; ensure the system is vented through a bubbler.[1]

-

Reaction: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12–24 hours.

-

Quench & Workup: Quench the reaction by adding water (10 mL). Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (2 x 10 mL).[2]

-

Purification: Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Heterogeneous Catalytic Hydrogenation (Scalable)

Objective: Large-scale synthesis of racemic alcohol where stereochemistry is not critical, utilizing standard hydrogenation equipment. Critical Control: Prevention of dehalogenation using Pt/C and amine poisoning [5].[1][2]

Materials

-

Catalyst: 5% Platinum on Carbon (Pt/C), sulfided (or standard Pt/C poisoned with ethylenediamine).[1][2]

-

Additive: Ethylenediamine (EDA) - Required if not using sulfided catalyst.[1][2]

-

Hydrogen Source: H₂ balloon or Parr Shaker (1-3 bar).

Step-by-Step Methodology

-

Slurry Preparation: To a hydrogenation vessel, add 5% Pt/C (10 wt% loading relative to substrate).

-

Substrate Loading: Dissolve (2-chlorophenyl)(cyclopentyl)methanone in Ethyl Acetate (0.5 M concentration) and add to the vessel.

-

Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 1–3 bar (15–45 psi) H₂. Stir vigorously at Room Temperature.

-

Warning: Do not heat above 40°C, as this increases the rate of dehalogenation significantly.

-

-

Filtration: Once H₂ uptake ceases (monitor pressure drop), purge with N₂.[1][2] Filter the mixture through a pad of Celite to remove the pyrophoric catalyst.

-

Isolation: Concentrate the filtrate. The product is typically a viscous oil that may crystallize upon standing.[2]

Analytical Data & QC

| Parameter | Specification | Method |

| Appearance | Clear oil to white solid | Visual |

| ¹H NMR (CDCl₃) | δ 7.55 (dd, 1H), 7.30 (m, 3H), 4.85 (d, 1H, CH-OH), 2.10 (m, 1H, CH-Cp) | 400 MHz NMR |

| Mass Spec | [M+H]⁺ = 211.08 (Cl pattern visible) | LC-MS (ESI) |

| Chiral Purity | >95% ee (Protocol A) | Chiral HPLC |

| De-Cl Impurity | <0.5% (Phenylcyclopentylmethanol) | GC-MS / HPLC |

Experimental Workflow Diagram

References

-

BenchChem. (2025).[1][2][4] 2-Chlorophenyl cyclopentyl ketone: Reactivity and Applications. Retrieved from [1][2]

-

Cayman Chemical. (2023).[1][2] 2-Chlorophenyl Cyclopentyl Ketone Product Information. Retrieved from [1][2]

-

Fujiwara, Y., et al. (2011).[1][2][7] Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon. ChemCatChem.[2][7] Retrieved from [1][2]

-

Noyori, R., & Hashiguchi, S. (1997).[1][8] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Retrieved from [1][2]

-

Sajiki, H., et al. (2003).[1][2][7][9] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. Retrieved from [1][2]

Sources

- 1. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matthey.com [matthey.com]

- 3. kanto.co.jp [kanto.co.jp]

- 4. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]

- 5. Synthesis of epimers of L-cyclopentenylglycine using enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]

Application Note: Procedures for the Oxidation of (2-Chlorophenyl)(cyclopentyl)methanol

As a Senior Application Scientist in pharmaceutical development, selecting the optimal oxidation strategy is critical when transforming secondary alcohols into high-value ketone intermediates. The oxidation of (2-chlorophenyl)(cyclopentyl)methanol yields (2-chlorophenyl)(cyclopentyl)methanone (CAS: 6740-85-8)[1], a highly sought-after building block. This ketone is a direct precursor in the synthesis of norketamine and other arylcycloalkylamine derivatives, which are heavily investigated for their rapid-acting antidepressant properties[2][3].

This guide provides a deep-dive into two field-proven methodologies for this specific transformation: the scale-up friendly TEMPO/NaOCl (Anelli) Oxidation and the lab-scale optimized Dess-Martin Periodinane (DMP) Oxidation .

Mechanistic Rationale & Reaction Visualization

When oxidizing a secondary alcohol with an adjacent electron-rich aromatic ring and a cycloalkane moiety, the primary synthetic risks are over-oxidation, unwanted halogenation (if using bleach), and epimerization/degradation under harsh acidic conditions.

We avoid traditional transition-metal oxidants (e.g., Jones reagent) due to chromium toxicity and waste disposal challenges. Instead, we utilize highly selective, mild oxidants.

Reaction overview for the oxidation of (2-Chlorophenyl)(cyclopentyl)methanol.

The TEMPO Catalytic Cycle

In the Anelli oxidation, TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl acts as a radical catalyst. The actual active oxidant is the N-oxoammonium ion , generated in situ by a stoichiometric co-oxidant like sodium hypochlorite (NaOCl)[4][5].

Catalytic cycle of TEMPO-mediated alcohol oxidation.

Validated Experimental Protocols

Method A: TEMPO/NaOCl Oxidation (Scale-Up Optimized)

This method is highly recommended for multi-gram to kilogram scale syntheses. It utilizes inexpensive household bleach (NaOCl) as the terminal oxidant, minimizing toxic byproducts[4].

Expert Insight - The Causality of the Protocol:

-

Why buffer to pH 9.0? At pH > 10, the oxidation is too slow. At pH < 8, hypochlorous acid (HOCl) predominates, which can lead to unwanted electrophilic chlorination of the electron-rich chlorophenyl ring. Maintaining pH 8.5–9.5 using

ensures the stability of the active N-oxoammonium species while preventing side reactions[4]. -

Why add KBr? Bromide acts as a co-catalyst. It is oxidized by NaOCl to hypobromite (

), which oxidizes TEMPO to the active N-oxoammonium ion much faster than hypochlorite alone, significantly reducing reaction times.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal temperature probe, dissolve (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv, e.g., 10.0 g) in dichloromethane (DCM, 100 mL).

-

Catalyst Addition: Add TEMPO (0.01 equiv) and an aqueous solution of potassium bromide (KBr, 0.1 equiv in 10 mL

). Cool the biphasic mixture to 0 °C using an ice-water bath. -

Buffer Preparation: In a separate flask, prepare the oxidant solution by mixing aqueous sodium hypochlorite (NaOCl, 1.2 equiv, typically 10-12% w/v) with saturated aqueous sodium bicarbonate (

) until the pH is strictly between 8.5 and 9.5. -

Controlled Addition: Add the buffered NaOCl solution dropwise to the vigorously stirred DCM mixture. Critical Step: Control the addition rate to maintain the internal reaction temperature below 5 °C to prevent thermal degradation of the catalyst.

-

Monitoring: Stir the reaction for 30–60 minutes at 0 °C. Monitor via TLC (Hexane/EtOAc 8:2). The secondary alcohol starting material will convert rapidly to the ketone.

-

Quench & Workup: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate (

, 20 mL) to destroy excess hypochlorite. Separate the organic layer. Extract the aqueous layer once with DCM (30 mL). Wash the combined organic layers with brine, dry over anhydrous

Method B: Dess-Martin Periodinane (Lab-Scale Optimized)

For discovery chemists working on a smaller scale (< 5 grams) who wish to avoid biphasic aqueous systems, DMP offers an exceptionally mild and rapid alternative.

Expert Insight - The Causality of the Protocol:

-

Why use a specific quench mixture? The standard workup requires a 1:1 mixture of saturated

and saturated

Step-by-Step Procedure:

-

Preparation: Dissolve (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. The mixture will become cloudy as the iodine byproducts precipitate.

-

Quench: Add a 1:1 mixture of saturated aqueous

and saturated aqueous -

Workup: Separate the phases. Extract the aqueous phase with DCM. Wash the combined organics with brine, dry over

, filter, and concentrate in vacuo. The crude ketone is typically >95% pure and can be used directly for downstream amination or Grignard reactions[3][6].

Quantitative Method Comparison

To aid in workflow selection, the following table summarizes the operational parameters of both protocols.

| Parameter | Method A: TEMPO/NaOCl | Method B: DMP Oxidation |

| Primary Reagents | TEMPO, NaOCl, KBr, | Dess-Martin Periodinane |

| Solvent System | Biphasic (DCM / | Anhydrous (DCM) |

| Operating Temperature | 0 °C to 5 °C | 0 °C to Room Temperature |

| Typical Reaction Time | 30 – 60 minutes | 1 – 2 hours |

| Average Yield | > 90% | > 95% |

| Scalability | High (Kilogram scale appropriate) | Low-Medium (Cost/Safety limits scale) |

| Key Advantage | Green chemistry, inexpensive, safe for scale-up. | Extremely mild, no pH adjustments needed. |

References

-

Hernando, M.V., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. Organic Process Research & Development, 26(4), 1145-1151.[Link]

-

Piancatelli, G., et al. (2004). TEMPO-Catalyzed Oxidation of Primary and Secondary Alcohols. Organic Syntheses, 81, 195.[Link]

Sources

- 1. CAS 6740-85-8: (2-Chlorophenyl)cyclopentylmethanone [cymitquimica.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. High Yielding Continuous-Flow Synthesis of Norketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Buy 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 [smolecule.com]

Application Note: Advanced Esterification Protocols for (2-Chlorophenyl)(cyclopentyl)methanol

Introduction & Mechanistic Rationale

(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a specialized secondary alcohol utilized as a critical intermediate in pharmaceutical synthesis and molecular building block design[1]. The molecule presents a severe synthetic challenge due to extreme steric hindrance at the carbinol center. This hindrance is induced by two adjacent bulky moieties:

-

The Cyclopentyl Group: Provides significant

steric bulk that physically shields the hydroxyl oxygen from incoming electrophiles. -

The Ortho-Chloro Phenyl Ring: The chlorine atom at the ortho position restricts the rotation of the phenyl ring, effectively creating a steric wall that blocks the nucleophilic trajectory[1][2].

Standard acid-catalyzed Fischer esterification is highly inefficient for this substrate. Fischer esterification relies on a thermodynamic equilibrium that is nearly impossible to drive forward when the alcohol's nucleophilic attack on the protonated carbonyl is sterically repelled[3]. Consequently, forcing conditions (high heat, strong acids) often lead to unwanted elimination (dehydration) or substrate decomposition rather than the desired ester. To achieve high yields, the carboxylic acid must be converted into a highly electrophilic, activated intermediate using specialized coupling reagents[4][5].

Strategic Selection of Esterification Protocols

To successfully esterify (2-Chlorophenyl)(cyclopentyl)methanol, the activation energy barrier imposed by steric hindrance must be lowered. The following protocols are field-proven for such demanding substrates:

A. The Steglich Esterification (EDC/DMAP)

Developed by Neises and Steglich, this method utilizes a carbodiimide—typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—in conjunction with 4-dimethylaminopyridine (DMAP)[4].

-

Mechanistic Causality: The carbodiimide activates the carboxylic acid to form an O-acylisourea. However, hindered alcohols react too slowly with this intermediate, leading to an irreversible O-to-N acyl migration that forms a dead-end N-acylurea byproduct[4][6]. DMAP solves this by acting as an aggressive nucleophilic acyl transfer catalyst. It attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is extruded from the steric bulk of the urea, allowing the hindered (2-Chlorophenyl)(cyclopentyl)methanol to attack and form the ester[4][7].

B. The Yamaguchi Esterification (TCBC/DMAP)

This protocol is the gold standard for synthesizing complex, sterically demanding esters and macrolactones without epimerization[8][9]. It employs 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent).

-

Mechanistic Causality: The target carboxylic acid reacts with TCBC to form a mixed aliphatic-aromatic anhydride. The extreme steric bulk of the three chlorine atoms on the Yamaguchi reagent directs the subsequent nucleophilic attack of DMAP exclusively to the less hindered aliphatic carbonyl[8][10]. This generates a highly active acyl-DMAP species that rapidly acylates the hindered secondary alcohol[9][10].

Data Presentation: Protocol Comparison

The following table summarizes the operational parameters for selecting the appropriate esterification method for (2-Chlorophenyl)(cyclopentyl)methanol.

| Protocol | Activating Reagent | Catalyst | Advantages for Hindered Alcohols | Typical Yields | Primary Byproducts |

| Steglich | EDC·HCl | DMAP (0.1–0.2 eq) | Mild conditions; EDC allows for easy aqueous workup. | 65% – 85% | Water-soluble urea (easily washed away)[4][7]. |

| Yamaguchi | TCBC | DMAP (1.0–1.5 eq) | Exceptional driving force; highly regioselective; prevents epimerization. | 75% – 95% | 2,4,6-Trichlorobenzoic acid[8][10]. |

| Acid Chloride | Pivaloyl Chloride | Pyridine / DMAP | Generates highly electrophilic mixed anhydrides; highly scalable. | 60% – 80% | Pivalic acid derivatives[5]. |

Experimental Workflows

Protocol A: Modified Steglich Esterification

Use this protocol for general carboxylic acids where mild conditions and easy purification are prioritized.

-

Preparation: Flame-dry a round-bottom flask. Add the target Carboxylic Acid (1.1 equiv) and (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

-

Causality: Moisture must be strictly excluded to prevent the hydrolysis of the highly sensitive O-acylisourea intermediate back to the starting acid.

-

-

Catalyst Addition: Add DMAP (0.2 equiv).

-

Coupling Agent: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor progression via TLC or LC-MS.

-

Workup: Quench with deionized water. Wash the organic layer successively with 1N HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Yamaguchi Esterification

Use this protocol for highly complex, valuable, or exceptionally hindered carboxylic acids where the Steglich method stalls.

-

Mixed Anhydride Formation: In a flame-dried flask under argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous Toluene or DCM. Add Triethylamine (TEA) (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC) (1.2 equiv). Stir at room temperature for 1–3 hours.

-

Acylation: To the mixed anhydride solution, add a solution of (2-Chlorophenyl)(cyclopentyl)methanol (1.0 equiv) and DMAP (1.5 equiv) dissolved in anhydrous Toluene.

-

Reaction: Stir at room temperature. If steric hindrance stalls the reaction, gently heat to 40 °C. Monitor for 12–24 hours.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash with saturated aqueous NH₄Cl, followed by saturated NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify the target ester via flash column chromatography.

Mechanistic Visualization

Figure 1: Mechanistic workflow of Steglich esterification utilizing EDC and DMAP.

References

-

National Center for Biotechnology Information. "(2-Chlorophenyl)(cyclopentyl)methanol | C12H15ClO | CID 61030137". PubChem. URL: [Link]

-

Grokipedia. "Steglich esterification". Grokipedia. URL: [Link]

-

Fiveable. "Steglich Esterification Definition - Organic Chemistry". Fiveable. URL: [Link]

-

Organic Chemistry Portal. "Yamaguchi Esterification". Organic Chemistry Portal. URL: [Link]

-

Organic Chemistry Portal. "Steglich Esterification Guide". Scribd / Organic Chemistry Portal. URL: [Link]

-

Wikipedia. "Yamaguchi esterification". Wikipedia, The Free Encyclopedia. URL: [Link]

-

Sahana, et al. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review". National Library of Medicine (PMC). URL: [Link]

-

MDPI. "Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters". Molecules. URL: [Link]

-

Quora / NCERT. "How can we reduce carboxylic acid to secondary alcohol? (Steric factors in ortho-substituted acids)". Quora. URL: [Link]

Sources

- 1. (2-Chlorophenyl)(cyclopentyl)methanol | C12H15ClO | CID 61030137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. fiveable.me [fiveable.me]

- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yamaguchi Esterification [organic-chemistry.org]

Reagents for converting (2-Chlorophenyl)(cyclopentyl)methanol to halides

Abstract

Converting (2-Chlorophenyl)(cyclopentyl)methanol (CAS 19833-92-2) to its corresponding halide is a pivotal transformation in the synthesis of anticholinergic and antihistamine pharmacophores. However, this substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance from the ortho-chloro substituent and the bulky cyclopentyl group, combined with a high propensity for competing elimination reactions (styrene formation). This Application Note provides a rigorous, evidence-based guide to selecting and executing the optimal halogenation strategy, prioritizing the Appel Reaction for precision and Thionyl Chloride for scalability, while explicitly addressing the suppression of elimination side-products.

Substrate Analysis & Reactivity Profile

Before selecting a reagent, one must understand the specific electronic and steric environment of the substrate.

| Feature | Chemical Implication |

| Secondary Benzylic Center | Susceptible to both |

| Cyclopentyl Group | Adds steric bulk adjacent to the reaction center. While ring expansion (to cyclohexyl) is a risk in aliphatic systems, the benzylic resonance usually anchors the cation, making elimination the primary side-reaction risk rather than rearrangement. |

| Ortho-Chloro Substituent | Provides steric shielding (blocking nucleophilic attack) and inductive electron withdrawal. This deactivates the ring slightly, destabilizing the carbocation compared to a simple phenyl group, but also hinders backside attack ( |

Critical Failure Mode: The formation of 1-(2-chlorophenyl)-1-cyclopentylidenemethane (alkene) via elimination is the dominant side reaction, particularly under acidic or high-temperature conditions.

Reagent Selection Matrix

Use this decision matrix to select the appropriate protocol based on your project phase.

| Criterion | Method A: Appel Reaction (Recommended) | Method B: Thionyl Chloride ( | Method C: Mesylation/Finkelstein |

| Reagents | |||

| Mechanism | Double | ||

| Acidity | Neutral (Mild) | Highly Acidic ( | Basic then Neutral |

| Elimination Risk | Low | High (if not cooled/buffered) | Low |

| Purification | Requires removal of | Gas evolution ( | Multi-step |

| Scale Suitability | < 100 g (Discovery/Lead Opt) | > 1 kg (Process Chem) | Specialized cases |

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the choice of reagent dictates whether the reaction proceeds via a tight ion pair (Retention), a backside attack (Inversion), or an elimination pathway.

Caption: Mechanistic divergence showing how Appel conditions favor direct SN2 inversion, while acidic SOCl2 conditions risk carbocation formation and subsequent elimination.

Detailed Experimental Protocols

Protocol A: Bromination via Appel Reaction (Gold Standard for Purity)

Best for: Discovery chemistry, chiral substrates, and avoiding elimination.

Reagents:

-

Substrate: 1.0 equiv

-

Triphenylphosphine (

): 1.2 equiv -

Carbon Tetrabromide (

): 1.2 equiv -